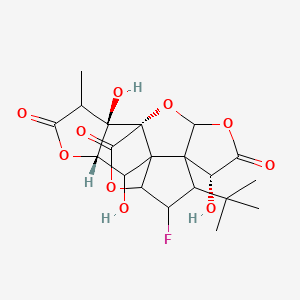
7alpha-F-ginkgolide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7alpha-F-ginkgolide B is a synthetic analogue of ginkgolide B, a diterpenoid isolated from the Ginkgo biloba tree. Ginkgolides are known for their unique chemical structure, which includes a rigid cage-like skeleton composed of multiple rings. This compound has been studied for its various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-F-ginkgolide B involves the modification of ginkgolide B. One common method includes the fluorination of ginkgolide B at the 7alpha position. This process typically involves the use of fluorinating agents under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yield and purity. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 7alpha-F-ginkgolide B can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a model compound for studying the effects of fluorination on the chemical properties of ginkgolides.
Biology: Investigated for its role in modulating biological pathways, including its effects on platelet aggregation and inflammation.
Medicine: Explored for its potential therapeutic effects in treating conditions such as Alzheimer’s disease, cardiovascular diseases, and cancer. It has shown promise as a neuroprotective agent and an anti-inflammatory compound.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of 7alpha-F-ginkgolide B involves its interaction with various molecular targets and pathways:
Platelet Activating Factor Receptor (PAFR): this compound acts as an antagonist of PAFR, inhibiting platelet aggregation and reducing inflammation.
Antioxidant Pathways: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Neuroprotective Pathways: It modulates signaling pathways involved in neuronal survival and function, providing protection against neurodegenerative diseases
Comparison with Similar Compounds
7alpha-F-ginkgolide B can be compared with other ginkgolides, such as ginkgolide A, ginkgolide C, and bilobalide. These compounds share a similar core structure but differ in the number and position of functional groups:
Ginkgolide A: Lacks the fluorine atom present in this compound and has different pharmacological properties.
Ginkgolide C: Contains additional hydroxyl groups compared to this compound, leading to variations in its biological activity.
Bilobalide: A sesquiterpene lactone with a different structure, known for its neuroprotective and cognitive-enhancing effects.
The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical and biological properties compared to other ginkgolides .
Properties
Molecular Formula |
C20H23FO10 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
(1S,6R,13S,17R)-8-tert-butyl-9-fluoro-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H23FO10/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,22-23,27H,1-4H3/t5?,6?,7?,8?,9-,10?,11-,15?,17?,18?,19+,20-/m0/s1 |
InChI Key |
NKHCTSYWTBHOAK-UUSFTXJGSA-N |
Isomeric SMILES |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C(C5F)C(C)(C)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5F)C(C)(C)C)C(C(=O)OC6O4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















